1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-
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Overview
Description
4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula C14H29BO3Si. It is a derivative of 1,3,2-dioxaborolane and is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a carbon atom. This compound is commonly used in organic synthesis, particularly in the formation of carbon-boron bonds, which are valuable intermediates in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with an appropriate alkene or alkyne. One common method is the hydroboration of alkenes or alkynes in the presence of a transition metal catalyst. For example, the hydroboration of 1,3-enynes with pinacolborane can be catalyzed by copper to form chiral allenyl boronates .
Industrial Production Methods
Industrial production of this compound often involves similar hydroboration reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of palladium or copper catalysts is common in industrial settings to facilitate the hydroboration process .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds to alkenes or alkynes.
Borylation: Formation of carbon-boron bonds, often catalyzed by transition metals.
Coupling Reactions: Formation of carbon-carbon bonds through the coupling of boron-containing intermediates with other organic molecules
Common Reagents and Conditions
Hydroboration: Pinacolborane, transition metal catalysts (e.g., copper, palladium), and alkenes or alkynes.
Borylation: Bis(pinacolato)diboron, palladium catalysts, and alkylbenzenes.
Coupling Reactions: Aryl iodides, copper catalysts, and pinacolborane
Major Products
The major products formed from these reactions include various boron-containing organic molecules, such as chiral allenyl boronates, pinacol benzyl boronates, and aryl boronates .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds, which are valuable intermediates in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of boron-containing compounds that have potential biological activity.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers that incorporate boron atoms for enhanced properties
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane involves the formation of carbon-boron bonds through hydroboration and borylation reactions. The boron atom in the compound acts as an electrophile, facilitating the addition of boron-hydrogen bonds to alkenes or alkynes. Transition metal catalysts, such as copper or palladium, are often used to enhance the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Similar Compounds
Pinacolborane (HBpin): A boron-containing compound used in hydroboration reactions.
Bis(pinacolato)diboron: A reagent used in borylation reactions to form carbon-boron bonds.
Catecholborane: Another boron-containing compound used in organic synthesis
Uniqueness
4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane is unique due to its specific structure, which includes a trimethylsilyl group and a 1,3,2-dioxaborolane ring. This structure imparts unique reactivity and selectivity in hydroboration and borylation reactions, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
1138162-60-3 |
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Molecular Formula |
C14H29BO3Si |
Molecular Weight |
284.28 g/mol |
IUPAC Name |
trimethyl-[(E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl]oxysilane |
InChI |
InChI=1S/C14H29BO3Si/c1-12(2,18-19(7,8)9)10-11-15-16-13(3,4)14(5,6)17-15/h10-11H,1-9H3/b11-10+ |
InChI Key |
JGSZRMNHCOUXJP-ZHACJKMWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)(C)O[Si](C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
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